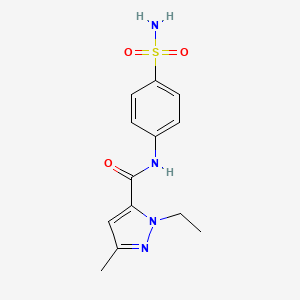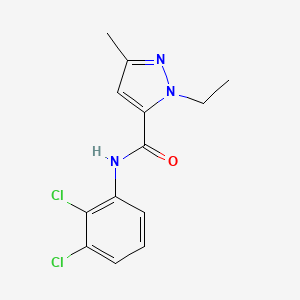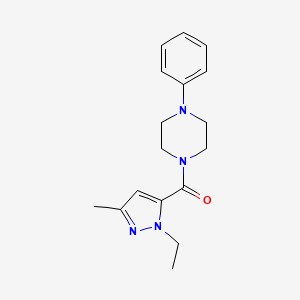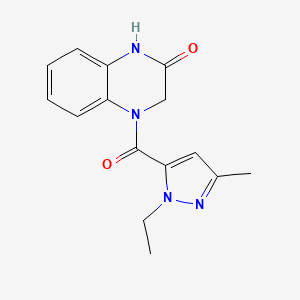
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide (N-DMPE-MPC) is an organic compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of pyrazole and is composed of three methyl groups and an ethyl group attached to a nitrogen atom. N-DMPE-MPC has been used as a reference compound in numerous studies due to its ability to interact with various biological systems.
Mecanismo De Acción
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to interact with various biological systems, including enzymes, proteins, and drug-resistant bacteria. The compound has been found to act as an inhibitor of enzymes, such as cytochrome P450 and cyclooxygenase. Additionally, N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to interact with proteins, such as tyrosine kinases and phosphatases, and to inhibit the growth of drug-resistant bacteria.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to have a variety of biochemical and physiological effects. The compound has been found to inhibit the activity of enzymes, such as cytochrome P450 and cyclooxygenase, and to interact with proteins, such as tyrosine kinases and phosphatases. Additionally, N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to inhibit the growth of drug-resistant bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively easy to synthesize and is readily available. Additionally, N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been found to interact with a variety of biological systems, making it a useful tool for studying the effects of various drugs on the human body. However, the compound has also been found to be toxic in high concentrations, and its effects on humans have not been thoroughly studied.
Direcciones Futuras
The potential applications of N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in scientific research are numerous. One potential future direction is to study the effects of N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide on humans in order to better understand its biochemical and physiological effects. Additionally, further research could be conducted on the compound’s ability to interact with various biological systems, such as enzymes and proteins, and its potential to inhibit the growth of drug-resistant bacteria. Furthermore, the compound could be studied for its potential applications in drug development and drug delivery. Finally, further research could be conducted on the compound’s potential toxic effects in order to better understand its safety profile.
Métodos De Síntesis
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can be synthesized through several methods. One method is through the reaction of 3,5-dimethylphenyl isocyanate with 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. This reaction is carried out in the presence of a base, such as potassium carbonate, and yields N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide as the product. Additionally, N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can be synthesized by reacting 3,5-dimethylphenyl isocyanate with 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in the presence of a base.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used in various scientific research applications, such as in the study of enzyme inhibition, protein-protein interaction, and the inhibition of drug-resistant bacteria. Additionally, N-(3,5-dimethylphenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used as a reference compound in studies of the effects of various drugs on the human body.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-ethyl-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-5-18-14(9-12(4)17-18)15(19)16-13-7-10(2)6-11(3)8-13/h6-9H,5H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVTYMYDADGQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)
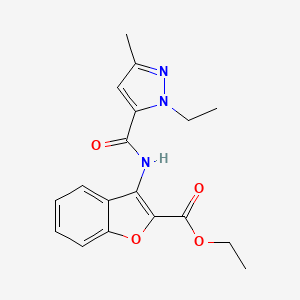

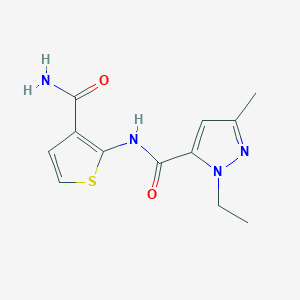

![1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537230.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537235.png)
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6537241.png)
![1-ethyl-3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537245.png)

